N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with a molecular formula of and a molecular weight of 421.5 g/mol. This compound is classified under the category of thioacetamides and features a unique structure that incorporates both triazole and pyridazine rings, which are known for their diverse biological activities. The compound's CAS number is 852376-43-3, indicating its unique identification in chemical registries.
The synthesis of N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves several steps that include the formation of the thioamide linkage and the incorporation of the triazole and pyridazine moieties.
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
The molecular structure of N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be represented using various structural formulas:
COc1ccc(NC(=O)CSc2ccc3nnc(-c4ccc(OC)cc4)n3n2)cc1
VPRINXFMPXVKEM-UHFFFAOYSA-N
This structure showcases significant functional groups including methoxy groups, which enhance solubility and bioactivity.
N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can participate in various chemical reactions:
These reactions are essential for understanding the compound's stability and potential transformations in biological systems.
The mechanism of action for N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide primarily involves its interaction with specific biological targets:
Relevant data regarding these properties is crucial for laboratory handling and application in research settings.
N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has potential applications in various scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: